Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate
Overview
Description
Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate is a chemical compound with the molecular formula C₁₇H₁₆N₂O₅S and a molecular weight of 360.38 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a pyrimidine ring substituted with methoxy groups and a benzothiophene moiety .
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This suggests that the compound may interact with proteins or influence protein-related processes.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
As it is used in proteomics research , it may influence protein-related processes, but the exact effects would depend on the specific proteins and cells involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate typically involves the reaction of 4,6-dimethoxypyrimidine with 1-benzothiophene-3-ol in the presence of a suitable base and methylating agent . The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to 80°C
Methylating Agent: Methyl iodide or dimethyl sulfate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]carbamate
- Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]sulfate
Uniqueness
Methyl {[2-(4,6-dimethoxypyrimidine-2-yl)-1-benzothien-3-yl]oxy}acetate is unique due to its specific combination of a pyrimidine ring and a benzothiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[[2-(4,6-dimethoxypyrimidin-2-yl)-1-benzothiophen-3-yl]oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-21-12-8-13(22-2)19-17(18-12)16-15(24-9-14(20)23-3)10-6-4-5-7-11(10)25-16/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBMCLFMHONIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=C(C3=CC=CC=C3S2)OCC(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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